N,N'-Methylenedioleamide
Description
N,N'-Methylenedioleamide is a diamide compound featuring a methylene (-CH₂-) bridge connecting two oleamide groups.
The synthesis of such compounds typically involves condensation reactions between acyl chlorides (e.g., oleoyl chloride) and methylenediamine.
Properties
CAS No. |
10436-16-5 |
|---|---|
Molecular Formula |
C37H70N2O2 |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
(Z)-N-[[[(E)-octadec-9-enoyl]amino]methyl]octadec-9-enamide |
InChI |
InChI=1S/C37H70N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(40)38-35-39-37(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3,(H,38,40)(H,39,41)/b19-17-,20-18+ |
InChI Key |
JAPRZGVSYUJXTI-YAFCTCPESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCNC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCNC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
9-Octadecenamide, N,N-methylenebis-, (Z,Z)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N,N'-Methylenedioleamide with structurally related methylene-bridged diamides and diamines:
Key Observations:
- Chain Saturation: this compound’s unsaturated oleamide chains contrast with saturated analogs like N,N'-Methylenedilauramide. This unsaturation lowers melting points and enhances solubility in nonpolar solvents .
- Reactivity: Unlike N,N'-Methylenebis-Acrylamide (reactive vinyl groups for polymerization), this compound’s amide groups may facilitate hydrogen bonding, impacting material stability .
- Amine vs. Amide: N,N'-Dimethylethylenediamine (a diamine) is more reactive in nucleophilic reactions compared to diamides, which are stabilized by resonance .
Physicochemical Properties
Melting Point and Solubility:
- Saturated analogs (e.g., N,N'-Methylenedilauramide) exhibit higher melting points due to stronger van der Waals interactions between linear chains.
- This compound’s unsaturation introduces kinks in the hydrocarbon chains, reducing crystallinity and enhancing solubility in oils or organic solvents .
Thermal Stability:
- Amide groups in this compound provide higher thermal stability compared to amine-bridged compounds like N,N'-Dimethylethylenediamine, which may degrade at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
